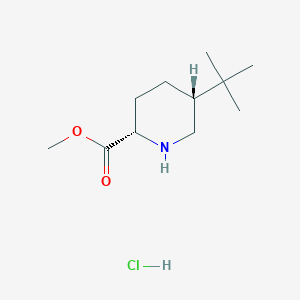

Methyl (2S,5R)-5-tert-butylpiperidine-2-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

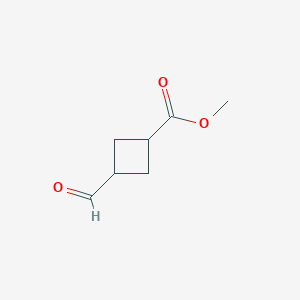

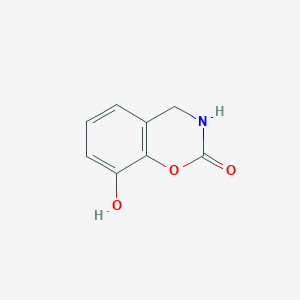

“Methyl (2S,5R)-5-tert-butylpiperidine-2-carboxylate;hydrochloride” is a complex organic compound. Based on its name, it likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, reduction, and cyclization .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a piperidine ring, a carboxylate group, and a tert-butyl group. The (2S,5R) notation indicates the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperidines, for example, can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, compounds with piperidine rings often have basic properties due to the presence of a nitrogen atom .科学的研究の応用

Stereoselective Synthesis of Pipecolic Acid Derivatives

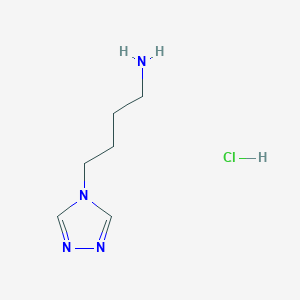

Purkayastha et al. (2010) described a cascade of reactions leading to the stereoselective synthesis of pipecolic acid derivatives, which are crucial intermediates in the synthesis of bioactive compounds. The study showcased the vinylfluoro group as an effective acetonyl cation equivalent under acidic conditions, contributing to the field of organic synthesis by providing a novel pathway for generating complex molecular architectures (Purkayastha et al., 2010).

Hydroformylation of Oxazoline Derivatives

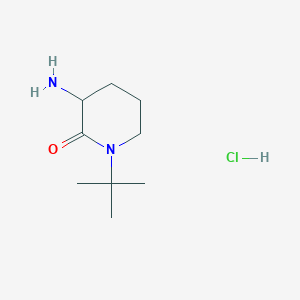

Kollár and Sándor (1993) conducted a study on the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, leading to the formation of important intermediates for the synthesis of homochiral amino acid derivatives. This work demonstrates the compound's potential in stereoselective organic synthesis, offering high diastereoselectivities in transition-metal-catalyzed reactions (Kollár & Sándor, 1993).

Synthesis of Enantiopure Cyclopentane Carboxylates

Davies et al. (2003) explored the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, allowing for the efficient synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This study underscores the role of such compounds in the enantioselective synthesis of amino acid derivatives, contributing to advancements in synthetic methodology (Davies et al., 2003).

Methylenation of Various Esters

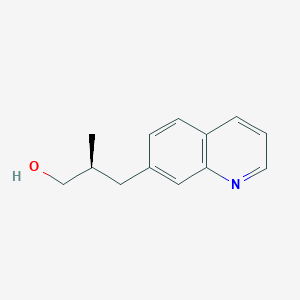

Yan et al. (2004) demonstrated the use of a CH2Cl2-Mg-TiCl4 system in the methylenation of various esters, including tert-butyl ester, showcasing the compound's utility in generating highly nucleophilic and selective titanium-methylene complexes. This work contributes to the field of organic synthesis by providing a practical reagent for large-scale synthesis, highlighting the versatility of such compounds in synthetic applications (Yan et al., 2004).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl (2S,5R)-5-tert-butylpiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-11(2,3)8-5-6-9(12-7-8)10(13)14-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQPJRHGVFCYOB-OZZZDHQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(NC1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1CC[C@H](NC1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2783743.png)

![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)

![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2783753.png)

![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2783764.png)

![(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2783767.png)